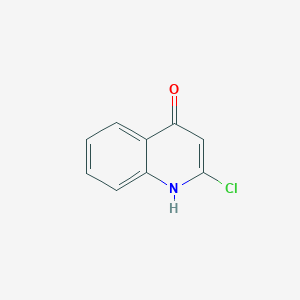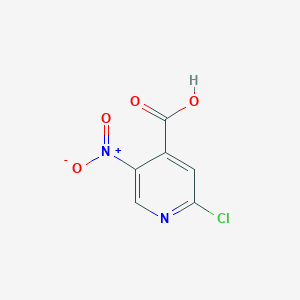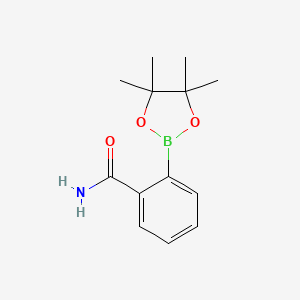
3-Acétyl-5-bromo-4-hydroxybenzoate de méthyle
Vue d'ensemble
Description
“Methyl 3-acetyl-5-bromo-4-hydroxybenzoate” is a chemical compound with the CAS Number: 160753-84-4 . It has a molecular weight of 273.08 . This compound is used to prepare and study structure-activity relationships of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids as potent reversible inhibitors of human steroid sulfatase .
Synthesis Analysis
In an unsymmetrical Ullman reaction between methyl 5-bromovanillate (II) and methyl 3-bromo-4-hydroxybenzoate (III), all the three possible dicarbomethoxy-dibenzo-p-dioxins were yielded, which were separated by repeated chromatography over silica gel . Another synthesis method involves the use of n-Butyl vinyl ether and Methyl 3-bromo-4-hydroxybenzoate .Molecular Structure Analysis
The IUPAC name for this compound is methyl 3-acetyl-5-bromo-4-hydroxybenzoate . The InChI code is 1S/C10H9BrO4/c1-5(12)7-3-6(10(14)15-2)4-8(11)9(7)13/h3-4,13H,1-2H3 . The InChI key is RUCFCAIVBNFCSY-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used as a reactant in the preparation of selective inhibitors . It is also used in the synthesis of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids .Physical and Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . The storage temperature is room temperature .Applications De Recherche Scientifique
Synthèse de systèmes hétérocycliques
Le 3-acétyl-5-bromo-4-hydroxybenzoate de méthyle est utilisé comme un bloc de construction polyvalent dans la préparation de systèmes hétérocycliques polyfonctionnels critiques . Il s'agit notamment de systèmes hétérocycliques à cinq et six chaînons tels que les thiophènes, les imidazoles, les pyrazoles, les thiazoles, les triazoles, les pyranes, les pyridines, les thiadiazines, ainsi que des systèmes hétérocycliques fusionnés .
Intermédiaire pharmaceutique
Ce composé est utilisé comme intermédiaire dans l'industrie pharmaceutique . Il est utilisé dans la synthèse de divers composés bioactifs, contribuant au développement de nouveaux médicaments .
Préparation d'inhibiteurs sélectifs
Le this compound est utilisé comme réactif dans la préparation d'inhibiteurs sélectifs . Ces inhibiteurs peuvent être utilisés dans divers processus biologiques et chimiques .
Réaction d'Ullmann asymétrique
Dans la réaction d'Ullmann asymétrique entre le 5-bromovanillate de méthyle et le 3-bromo-4-hydroxybenzoate de méthyle, ce composé est utilisé pour produire les trois dicarbométhoxy-dibenzo-p-dioxines possibles .
Applications biologiques
Les dérivés de ce composé ont montré de puissantes activités anticoagulantes, antibiotiques, antiemboliques, antioxydantes et anti-ischémiques . Ce sont également des inhibiteurs prometteurs du diabète de type 2 .
Chémosenseurs
Les plateformes de coumarines polyfonctionnelles basées sur ce composé sont utilisées pour détecter la détection de multiples analytes, tels que différents éléments bioactifs et divers polluants environnementaux .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate plays a significant role in biochemical reactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been used to study the structure-activity relationships of certain inhibitors of human steroid sulfatase
Cellular Effects
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior . These effects are essential for understanding how methyl 3-acetyl-5-bromo-4-hydroxybenzoate can be used in biochemical research and potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of methyl 3-acetyl-5-bromo-4-hydroxybenzoate involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, either inhibiting or activating their activity. For example, it has been shown to act as a potent reversible inhibitor of human steroid sulfatase . These binding interactions and enzyme modulations are critical for understanding the compound’s effects on biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-acetyl-5-bromo-4-hydroxybenzoate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have indicated that methyl 3-acetyl-5-bromo-4-hydroxybenzoate remains stable under normal storage conditions but may degrade over extended periods . Understanding these temporal effects is crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of methyl 3-acetyl-5-bromo-4-hydroxybenzoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects . These dosage-dependent effects are essential for determining the safe and effective use of methyl 3-acetyl-5-bromo-4-hydroxybenzoate in research and potential therapeutic applications.
Metabolic Pathways
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been used to study the metabolic pathways of certain inhibitors of human steroid sulfatase
Transport and Distribution
The transport and distribution of methyl 3-acetyl-5-bromo-4-hydroxybenzoate within cells and tissues are important for its activity and function. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions are essential for understanding how methyl 3-acetyl-5-bromo-4-hydroxybenzoate exerts its effects on cellular processes and biochemical pathways.
Subcellular Localization
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-5(12)7-3-6(10(14)15-2)4-8(11)9(7)13/h3-4,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCFCAIVBNFCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)C(=O)OC)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578587 | |
| Record name | Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160753-84-4 | |
| Record name | Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)




